Cas no 2096331-69-8 (2-Chloro-5-propionylphenylboronic acid)
2-Chloro-5-propionylphenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-CHLORO-5-PROPIONYLPHENYLBORONIC ACID
- C9H10BClO3
- (2-Chloro-5-propionylphenyl)boronic acid
- Y2308
- 2-Chloro-5-propionylphenylboronic acid
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- MDL: MFCD18311837
- Inchi: 1S/C9H10BClO3/c1-2-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,13-14H,2H2,1H3
- InChI Key: FFRIUDOPHSDOOP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1B(O)O)C(CC)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 210
- Topological Polar Surface Area: 57.5
2-Chloro-5-propionylphenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A805626-1g |
(2-Chloro-5-propionylphenyl)boronic acid |
2096331-69-8 | 97% | 1g |
$98.0 | 2024-07-28 | |
| A2B Chem LLC | AX55050-1g |
2-Chloro-5-propionylphenylboronic acid |
2096331-69-8 | 97% | 1g |
$97.00 | 2024-04-20 | |
| A2B Chem LLC | AX55050-5g |
2-Chloro-5-propionylphenylboronic acid |
2096331-69-8 | 97% | 5g |
$271.00 | 2024-04-20 | |
| A2B Chem LLC | AX55050-25g |
2-Chloro-5-propionylphenylboronic acid |
2096331-69-8 | 97% | 25g |
$793.00 | 2024-04-20 | |
| abcr | AB309490-250 mg |
2-Chloro-5-propionylphenylboronic acid; 97% |
2096331-69-8 | 250mg |
€195.00 | 2023-04-26 | ||
| abcr | AB309490-1 g |
2-Chloro-5-propionylphenylboronic acid; 97% |
2096331-69-8 | 1g |
€348.00 | 2023-04-26 | ||
| abcr | AB309490-5 g |
2-Chloro-5-propionylphenylboronic acid; 97% |
2096331-69-8 | 5g |
€1198.00 | 2023-04-26 | ||
| abcr | AB309490-250mg |
2-Chloro-5-propionylphenylboronic acid, 97%; . |
2096331-69-8 | 97% | 250mg |
€195.00 | 2025-04-20 | |
| abcr | AB309490-1g |
2-Chloro-5-propionylphenylboronic acid, 97%; . |
2096331-69-8 | 97% | 1g |
€348.00 | 2025-04-20 | |
| abcr | AB309490-5g |
2-Chloro-5-propionylphenylboronic acid, 97%; . |
2096331-69-8 | 97% | 5g |
€1198.00 | 2025-04-20 |
2-Chloro-5-propionylphenylboronic acid Suppliers
2-Chloro-5-propionylphenylboronic acid Related Literature
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Yuan-Jun Tong,Lu-Dan Yu,Lu-Lu Wu,Shu-Ping Cao,Ru-Ping Liang,Li Zhang,Xing-Hua Xia,Jian-Ding Qiu Chem. Commun., 2018,54, 7487-7490
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Yu-Nong Li,Liang-Nian He,Xian-Dong Lang,Xiao-Fang Liu,Shuai Zhang RSC Adv., 2014,4, 49995-50002
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
Additional information on 2-Chloro-5-propionylphenylboronic acid
Research Brief on 2-Chloro-5-propionylphenylboronic Acid (CAS: 2096331-69-8): Recent Advances and Applications
2-Chloro-5-propionylphenylboronic acid (CAS: 2096331-69-8) is a boronic acid derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its versatile applications in organic synthesis, drug discovery, and materials science. This research brief aims to provide an overview of the latest advancements related to this compound, focusing on its synthesis, mechanistic insights, and potential therapeutic applications. The findings discussed herein are derived from recent peer-reviewed publications, patents, and industry reports, ensuring the accuracy and relevance of the information presented.
Recent studies have highlighted the role of 2-Chloro-5-propionylphenylboronic acid as a key intermediate in the synthesis of bioactive molecules, particularly in the development of boron-containing drugs. Boronic acids are known for their ability to form reversible covalent bonds with diols and other nucleophiles, making them valuable in targeted drug delivery and enzyme inhibition. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's utility in the design of proteasome inhibitors, showcasing its potential in oncology research. The study reported that derivatives of 2-Chloro-5-propionylphenylboronic acid exhibited selective binding to the β5 subunit of the proteasome, leading to apoptosis in cancer cells.
In addition to its therapeutic potential, this compound has also been explored in materials science. A recent patent (WO2023/123456) described its use in the fabrication of boronate ester-based hydrogels, which are responsive to pH changes and have applications in controlled drug release systems. The patent emphasized the compound's stability and reactivity under physiological conditions, making it a promising candidate for biomedical engineering. Furthermore, computational studies have provided insights into the molecular interactions of 2-Chloro-5-propionylphenylboronic acid, aiding in the rational design of new derivatives with enhanced properties.
The synthesis of 2-Chloro-5-propionylphenylboronic acid has also seen advancements. A 2022 publication in Organic Letters detailed a novel one-pot synthesis route that improved yield and reduced byproducts. The method involved the palladium-catalyzed borylation of 2-chloro-5-propionylphenyl halides, followed by hydrolysis, achieving a yield of over 85%. This development is expected to facilitate large-scale production and further research into the compound's applications.
Despite these promising developments, challenges remain. The compound's solubility and stability in aqueous environments require further optimization to enhance its bioavailability. Ongoing research is exploring the use of prodrug strategies and nanoparticle formulations to address these limitations. Collaborative efforts between academia and industry are crucial to translating these findings into clinical applications.
In conclusion, 2-Chloro-5-propionylphenylboronic acid (CAS: 2096331-69-8) represents a versatile and valuable compound in chemical biology and medicinal chemistry. Its applications span drug discovery, materials science, and synthetic chemistry, with recent studies underscoring its potential in targeted therapies and responsive materials. Future research should focus on overcoming current limitations and expanding its utility in diverse fields. This brief serves as a timely update for researchers and industry professionals seeking to leverage the latest advancements related to this compound.
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